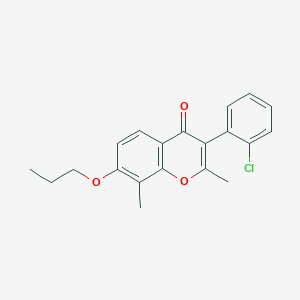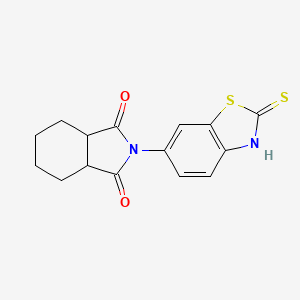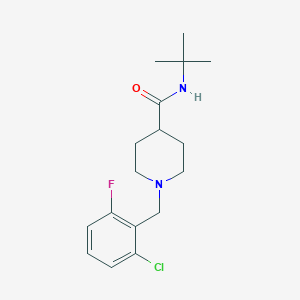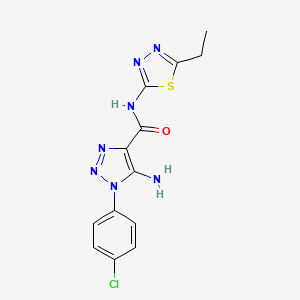
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol, also known as MPP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a synthetic compound that belongs to the class of propargylamines.
Mechanism of Action
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol works by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of MAO-B, 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol increases the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and physiological effects:
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has also been shown to improve cognitive function and memory in animal models. In addition, 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is its potent neuroprotective and antidepressant effects, which make it a promising candidate for the treatment of neurodegenerative diseases and depression. However, one limitation of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the study of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and depression. Another direction is to study its potential toxicity and safety profile in humans. Additionally, the development of novel 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol derivatives with improved efficacy and safety could be a promising direction for future research.
Synthesis Methods
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is synthesized through a multistep process that involves the reaction of 1-methyl-2-piperidinone with diphenylacetylene. The reaction is catalyzed by a palladium catalyst, and the resulting product is then reduced using lithium aluminum hydride to yield 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol.
Scientific Research Applications
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has also been studied for its antidepressant effects and has shown promising results in preclinical studies.
properties
IUPAC Name |
3-(1-methylpiperidin-2-yl)-1,1-diphenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22-17-9-8-14-20(22)15-16-21(23,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,23H,8-9,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGWSBZUFXGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-2-yl)-1,1-diphenylprop-2-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)
![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
acetic acid](/img/structure/B5183335.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)
